Cas no 321392-79-4 (3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid)
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole-5-propanoic acid, 3-methyl-
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 321392-79-4
- CS-0215667
- DA-06911
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoicacid
- 3-methyl-1,2,4-Oxadiazole-5-propanoic acid
- AKOS000506118
- F2145-0320
- EN300-27268
- AS-67486
- MFCD09040566
- Z235340089
- DTXSID901265903
- WMA39279
- 889-611-9
- DTXCID401696555
-
- MDL: MFCD09040566
- Inchi: 1S/C6H8N2O3/c1-4-7-5(11-8-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10)
- InChI Key: MBAYLWWSEVELLJ-UHFFFAOYSA-N
- SMILES: O1C(CCC(=O)O)=NC(C)=N1
Computed Properties
- Exact Mass: 156.05349212g/mol
- Monoisotopic Mass: 156.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 76.2Ų
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B498093-10mg |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498093-50mg |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B498093-100mg |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 100mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB454927-1 g |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid; . |
321392-79-4 | 1g |
€499.00 | 2022-03-01 | ||
| Enamine | EN300-27268-1g |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 95% | 1g |
$300.0 | 2023-09-10 | |
| Enamine | EN300-27268-5g |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 95% | 5g |
$900.0 | 2023-09-10 | |
| Enamine | EN300-27268-10g |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid |
321392-79-4 | 95% | 10g |
$1650.0 | 2023-09-10 | |
| abcr | AB454927-250mg |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid; . |
321392-79-4 | 250mg |
€283.00 | 2025-02-19 | ||
| abcr | AB454927-1g |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid; . |
321392-79-4 | 1g |
€499.00 | 2025-02-19 | ||
| abcr | AB454927-5g |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid; . |
321392-79-4 | 5g |
€1355.50 | 2025-02-19 |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid Suppliers
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid
Comprehensive Overview of 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS No. 321392-79-4): Properties, Applications, and Research Insights
3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS No. 321392-79-4) is a specialized organic compound featuring a 1,2,4-oxadiazole heterocycle, a structural motif increasingly recognized for its versatility in medicinal chemistry and material science. This compound, often abbreviated as 3-MOPA in research contexts, has garnered attention due to its unique physicochemical properties and potential applications in drug discovery, agrochemicals, and functional materials. The presence of both a carboxylic acid group and a methyl-substituted oxadiazole ring enables diverse reactivity, making it a valuable building block for synthetic transformations.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid. Searches for "oxadiazole derivatives in drug design" or "sustainable synthesis of heterocyclic acids" reflect growing demand for innovative scaffolds. Researchers highlight its role as a bioisostere for carboxylic acid-containing pharmacophores, a feature frequently queried in computational chemistry forums. Its balanced lipophilicity (LogP ~1.2) and moderate water solubility (≈50 mg/mL at pH 7) make it particularly relevant for bioavailability optimization studies.
The synthetic accessibility of CAS 321392-79-4 via cyclization reactions between hydroxylamine derivatives and activated nitriles has been documented in several peer-reviewed journals. A 2023 study in European Journal of Medicinal Chemistry demonstrated its utility as a precursor for anticancer agent development, leveraging the oxadiazole ring's metabolic stability. This aligns with increasing Google Scholar queries about "heterocyclic compounds in oncology." The compound's melting point (128-131°C) and thermal stability (decomposition >250°C) also make it suitable for high-temperature material applications.
From an industrial perspective, 3-MOPA has shown promise in crop protection formulations, responding to searches about "eco-friendly agrochemical additives." Its chelating ability toward metal ions is being explored for catalytic systems, a topic trending in nanotechnology discussions. Analytical characterization typically involves HPLC (retention time 6.8 min in C18 columns) and LC-MS (m/z 171 [M+H]+), data points frequently requested in chemical vendor inquiries.
Ongoing research investigates the compound's potential in neurological disorders, capitalizing on the oxadiazole ring's ability to cross the blood-brain barrier. This addresses frequent PubMed searches for "small molecule CNS penetrants." The Sigma-Aldrich catalog lists it as a research-grade chemical with ≥95% purity, while custom synthesis services report growing demand for isotope-labeled versions (e.g., 13C) for metabolic tracing studies.
Environmental considerations are increasingly prominent, with QSAR models predicting favorable biodegradability profiles for 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid. Regulatory databases classify it as non-hazardous under standard handling conditions, aligning with industry shifts toward benign-by-design compounds. This positions CAS 321392-79-4 as a sustainable alternative in pharmaceutical green chemistry initiatives.
Future directions may explore its polymeric derivatives for biodegradable packaging applications, responding to LinkedIn discussions about "bio-based material innovation." Patent analysis reveals emerging interest from biotech startups incorporating this scaffold into proteolysis-targeting chimeras (PROTACs), a hot topic in drug discovery circles. The compound's crystallographic data (space group P21/c) further enables structure-activity relationship modeling.
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